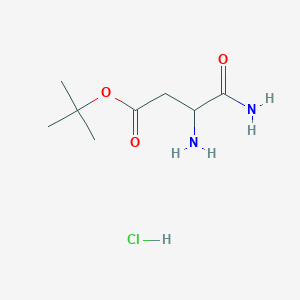
H-Isoasn-OtBu . HCl;L-Isoasparagine-t-butyl ester . HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Isoasn-OtBu . HCl; L-Isoasparagine-t-butyl ester . HCl: is a chemical compound with the molecular formula C8H17ClN2O3 and a molecular weight of 224.69 g/mol . . This compound is a derivative of aspartic acid, where the carboxyl group is protected by a tert-butyl ester and the amino group is protected by a hydrochloride salt .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Isoasn-OtBu . HCl typically involves the protection of the amino and carboxyl groups of aspartic acid. The carboxyl group is protected using tert-butyl alcohol in the presence of an acid catalyst, forming the tert-butyl ester . The amino group is then protected by reacting with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of H-Isoasn-OtBu . HCl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The final product is usually purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: H-Isoasn-OtBu . HCl undergoes various chemical reactions, including:
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution: Acylating agents like acetic anhydride or alkylating agents like methyl iodide.
Major Products:
Hydrolysis: Aspartic acid.
Substitution: N-acyl or N-alkyl derivatives of aspartic acid.
Scientific Research Applications
H-Isoasn-OtBu . HCl has various applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of H-Isoasn-OtBu . HCl involves its role as a protecting group in peptide synthesis. The tert-butyl ester protects the carboxyl group from unwanted reactions, while the hydrochloride salt protects the amino group . This allows for selective reactions to occur at other functional groups in the molecule .
Comparison with Similar Compounds
- L-Aspartic acid beta-tert-butyl ester alpha-amide hydrochloride
- L-Aspartic acid beta-tert-butyl ester amide hydrochloride
- Tert-butyl (S)-3,4-diamino-4-oxobutanoate hydrochloride
Uniqueness: H-Isoasn-OtBu . HCl is unique due to its specific protecting groups, which provide stability and selectivity in chemical reactions . This makes it particularly useful in peptide synthesis and other applications where selective protection of functional groups is required .
Properties
IUPAC Name |
tert-butyl 3,4-diamino-4-oxobutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-8(2,3)13-6(11)4-5(9)7(10)12;/h5H,4,9H2,1-3H3,(H2,10,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCQDVMGXZJHTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B13388212.png)
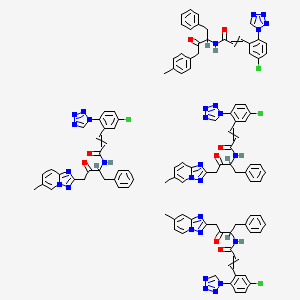


![[18-[[3-Hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentadeca-4,8,12-trien-2-yl]amino]-18-oxooctadeca-6,8-dienyl] octadeca-9,12-dienoate](/img/structure/B13388240.png)
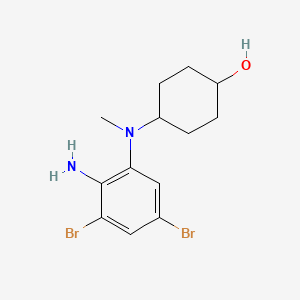
![4-[(4-Amino-4-carboxybutanoyl)amino]benzoic acid](/img/structure/B13388243.png)
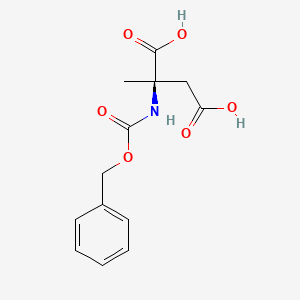
![3,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one](/img/structure/B13388250.png)
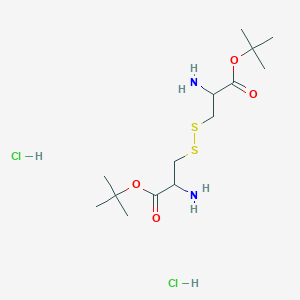

![3-[1-[(2-chlorophenyl)-diphenylmethyl]imidazol-4-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13388268.png)
![6-Fluoro-11-hydroxy-17-(2-hydroxy-1-oxoethyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13388269.png)
![11-[4-[(3-Methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]undecanoate;hydrobromide](/img/structure/B13388270.png)
